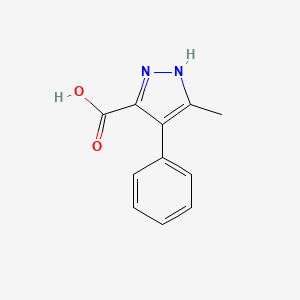

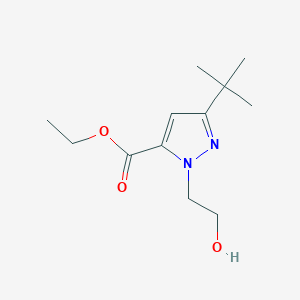

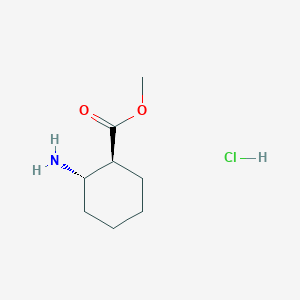

![molecular formula C6H6N2O4S B3173687 4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide CAS No. 949034-65-5](/img/structure/B3173687.png)

4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide

Übersicht

Beschreibung

Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs . Recently, more interest has been focused on pyrazolines and their derivatives due to their confirmed biological as well as pharmacological activities .

Synthesis Analysis

The synthetic work was initiated by chloroacetylation reaction of 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbonitrile, which afforded the chloroacetamido derivative . Reaction of this derivative with various primary aromatic amines furnished the unexpected pyrimidinones in good yields .

Chemical Reactions Analysis

While the ortho orientation induced a dramatic decrease in yield (only traces of the product were observed), the meta orientation led to the desired compound in 67% yield .

Wissenschaftliche Forschungsanwendungen

Optoelectronic Properties

The compound has been used in the study of optoelectronic properties of thieno[3,4-c]pyrrole-4,6-dione based donor–acceptor donor type monomers and polymers . The side chain effect on the electrochemical and optical properties of these materials was investigated, and it was found that the thieno[3,4-c]pyrrole-4,6-dione (TPD) acceptor unit can be modified with any functional group other than common alkyl chains to impart new functionalities while maintaining their superior optoelectronic properties .

Organic Photovoltaics

Thieno[3,4-c]pyrrole-4,6-dione based linear to star-burst novel D–A conjugated oligomers have been synthesized for use in organic photovoltaics . The performance of bulk heterojunction (BHJ) solar cells with an active layer of an electron-donor oligomeric material blended with an electron acceptor has been investigated . The results demonstrate that tuning of materials with efficient donor and acceptor materials can enhance the optical, electrochemical and eventually the power conversion efficiency (PCE) values of BHJ solar cells .

Cancer Research

4,5-Dihydro-1H-thieno[2′,3′:2,3]thiepino[4,5-c]pyrazole-3-carboxamide derivatives have been discovered as the EGFR tyrosine kinase inhibitors, and could be used as potential lead compounds against cancer cells .

Synthesis of Conjugated D–π–A Copolymers

The compound has been used in the synthesis of a series of conjugated D–π–A copolymers, PT-ttTPD and PBT-ttTPD, based on a (5-hexyltridecyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione (ttTPD) acceptor unit . These polymers were developed to create better photovoltaic polymers based on the TPD moiety .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5,5-dioxo-4,6-dihydro-1H-thieno[3,4-c]pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c9-6(10)5-3-1-13(11,12)2-4(3)7-8-5/h1-2H2,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCPXJNFAGSZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)NN=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-dihydro-2H-thieno[3,4-c]pyrazole-3-carboxylic acid 5,5-dioxide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

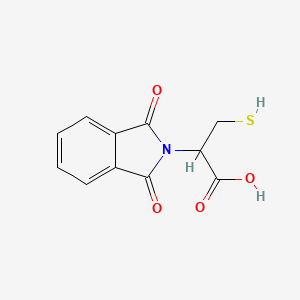

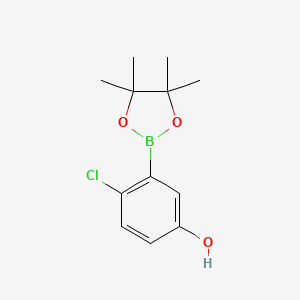

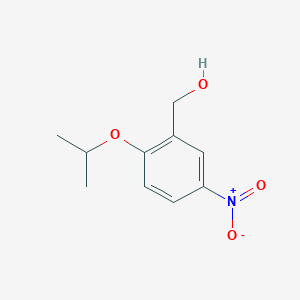

![N-[2-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173605.png)

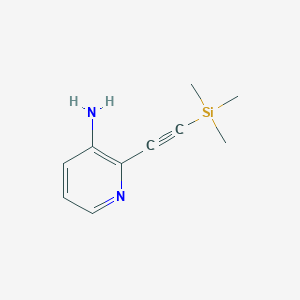

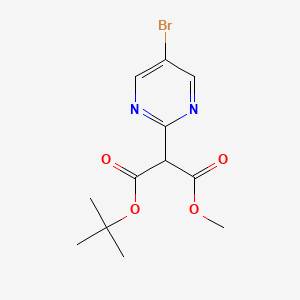

![4,6-Dihydro-1H-furo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B3173680.png)

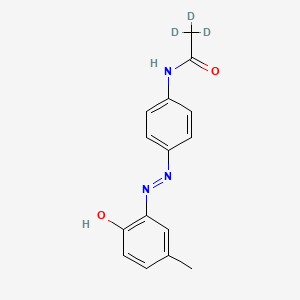

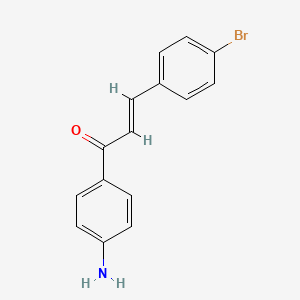

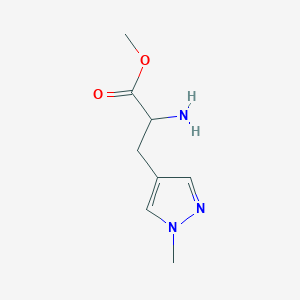

![methyl[2-(1H-pyrazol-1-yl)ethyl]amine](/img/structure/B3173701.png)